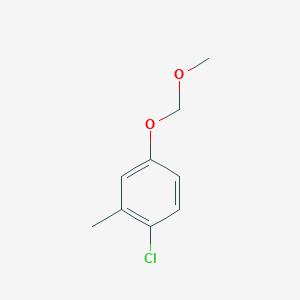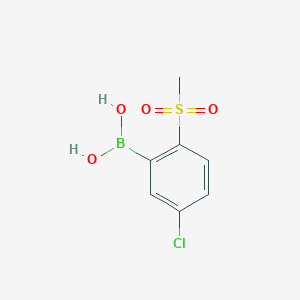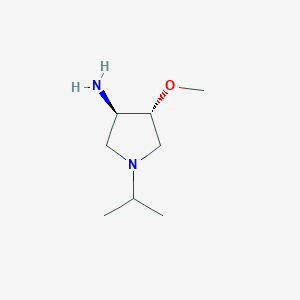
trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique stereochemistry and functional groups make it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction, where a dipolarophile reacts with an achiral ylide precursor. This method has been shown to produce the desired compound with high stereoselectivity and yield .
Industrial Production Methods
Industrial production of (3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine may involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure consistent quality and yield. The use of chiral catalysts and advanced purification methods, such as crystallization and chromatography, are essential to achieve the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of chiral amines on biological systems, including enzyme interactions and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating biological pathways and producing therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4R)-3-Hydroxy-4-(hydroxymethyl)-1-[(4-oxo-4,4a,5,7a-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]pyrrolidinium: This compound shares a similar pyrrolidine core but differs in its functional groups and overall structure.
3,4-Dihydroxy-3-methyl-2-pentanone: Another compound with similar stereochemistry but different functional groups and applications.
Uniqueness
(3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C8H18N2O |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
(3R,4R)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H18N2O/c1-6(2)10-4-7(9)8(5-10)11-3/h6-8H,4-5,9H2,1-3H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
RCRIZLJMLOJTPO-HTQZYQBOSA-N |
Isomerische SMILES |
CC(C)N1C[C@H]([C@@H](C1)OC)N |
Kanonische SMILES |
CC(C)N1CC(C(C1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11757895.png)
![[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol](/img/structure/B11757904.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11757908.png)
![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11757920.png)
![Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11757938.png)
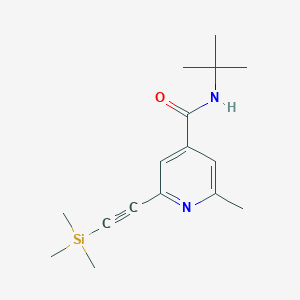
![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11757961.png)
![Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11757974.png)
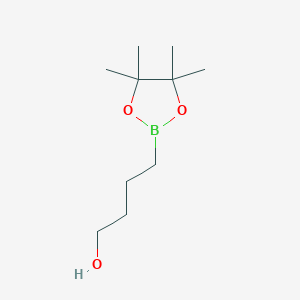

![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)
